molecular formula C11H8F3NO2 B8527544 5-Methoxy-2-trifluoromethyl-indole-3-carbaldehyde

5-Methoxy-2-trifluoromethyl-indole-3-carbaldehyde

Cat. No. B8527544
M. Wt: 243.18 g/mol
InChI Key: DIHNZBHAXJFPPB-UHFFFAOYSA-N
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Patent
US09061994B1

Procedure details

DMF (1 mL) was cooled to 0° C. and POCl3 (0.25 mL) was added and stirred for 10 min Compound 203 (336 mg, 1.69 mmol) in DMF (2 mL) was added drop-wise over 10 min. The solution was stirred for an additional 1 h warming to rt then heated to 85° C. and allowed to react for an additional 4 h. The solution was poured into ice-cold 1 N NaOH (40 mL) and stirred for 30 minutes in an ice-bath resulting in the formation of a precipitate. The precipitate was collected, washed with cold H2O and dried overnight at 40° C. in a vacuum desiccator to yield a cream-colored solid. The sample was further purified by chromatography (7% to 20% EtOAc/hexanes) to obtain a white solid (178 mg, 43%): mp 236-239° C. TLC Rf 0.51 (30% EtOAc/hexanes). 1H NMR (600 MHz, d4-MeOH) δ 10.22 (s, 1H), 7.79 (d, 1H, J=2.46 Hz), 7.45-7.43 (d, 1H, J=9 Hz), 7.06-7.04 (dd, 1H, J1=8.94 Hz, J2=2.52 Hz), 3.86 (s, 3H). 13C NMR (150 MHz, d4-MeOH) δ 186.2, 159.0, 132.0, 127.1, 123.4, 121.6, 118.2, 117.2, 114.8, 104.1, 56.2. 19F NMR (376 MHz, CDCl3) δ −58.7 (s, 3F). Elemental analysis calculated for C11H8F3NO2: C, 54.33; H, 3.32; N, 5.76. Found: C, 54.53; H, 3.32; N, 5.76.
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
43%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([C:17]([F:20])([F:19])[F:18])=[CH:11]2.CN([CH:24]=[O:25])C>>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([C:17]([F:20])([F:18])[F:19])=[C:11]2[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
336 mg
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C(F)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
40 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 85° C.
CUSTOM
Type
CUSTOM
Details
to react for an additional 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes in an ice-bath
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
dried overnight at 40° C. in a vacuum desiccator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield a cream-colored solid
CUSTOM
Type
CUSTOM
Details
The sample was further purified by chromatography (7% to 20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C(=C(NC2=CC1)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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